trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
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Overview
Description
trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester: is a chemical compound with the molecular formula C13H23NO4[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). It is a derivative of cyclohexanecarboxylic acid, featuring a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). One common method involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base, followed by esterification with methanol[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). The reaction conditions typically include the use of a polar aprotic solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). The process involves careful control of temperature, pressure, and reaction time to achieve the desired product[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Major Products Formed
Oxidation: : The major product is typically the corresponding carboxylic acid or ketone, depending on the specific conditions[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Reduction: : The major product is the corresponding alcohol or amine[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Substitution: : The major product is the substituted cyclohexanecarboxylic acid derivative[_{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used in the development of new drugs, materials, and chemical processes[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary depending on the biological system and the specific reactions it undergoes[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Comparison with Similar Compounds
This compound is similar to other cyclohexanecarboxylic acid derivatives, such as cis-cyclohexanecarboxylic acid and cyclohexanecarboxylic acid methyl ester [_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). it is unique due to the presence of the Boc-protected amino group, which provides additional functionality and reactivity[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). The comparison highlights its versatility and utility in various chemical reactions and applications[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Conclusion
trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester: is a versatile compound with significant applications in scientific research and industry[_{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). Its unique chemical structure and reactivity make it a valuable tool in organic synthesis and pharmaceutical development[{{{CITATION{{{1{trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084583?context=bbe). Understanding its preparation methods, chemical reactions, and applications is essential for advancing research and development in various fields[{{{CITATION{{{_1{trans-cyclohexanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Properties
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIRXMMYAJMNG-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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